

Comparative study of different reducing agents for reductive amination of cyclohexanone

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A Comparative Guide to Reducing Agents for the Reductive Amination of Cyclohexanone

For researchers and professionals in synthetic and medicinal chemistry, the reductive amination of ketones stands as a cornerstone transformation for the synthesis of amines. The choice of reducing agent is a critical parameter that dictates the efficiency, selectivity, and practicality of this reaction. This guide provides an in-depth comparative analysis of four commonly employed reducing agents for the reductive amination of cyclohexanone: sodium borohydride (NaBH_4), sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH_3CN), and catalytic hydrogenation ($\text{H}_2/\text{Catalyst}$). By examining the mechanistic nuances, operational windows, and providing supporting experimental data, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

The Fundamental Principle: A Two-Step Transformation in a Single Pot

Reductive amination is a powerful method that combines the formation of an imine or enamine intermediate with its subsequent reduction in a one-pot fashion. The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of cyclohexanone, forming a hemiaminal intermediate. This is followed by the elimination of water to generate an iminium ion, which is then reduced by a hydride source or through catalytic hydrogenation to yield the

final amine product.[1][2] The success of this one-pot reaction hinges on the judicious selection of a reducing agent that preferentially reduces the iminium ion over the starting ketone.

A Head-to-Head Comparison of Reducing Agents

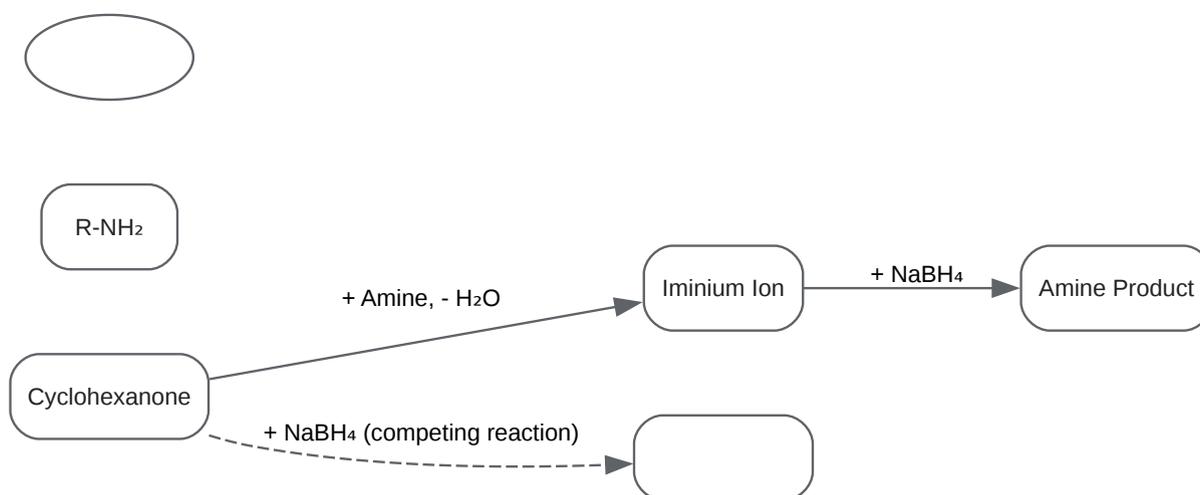
The selection of an appropriate reducing agent is pivotal and depends on factors such as the reactivity of the carbonyl and amine substrates, desired reaction conditions (e.g., pH), and safety considerations. Below is a detailed analysis of four widely used reducing agents.

Sodium Borohydride (NaBH_4): The Workhorse with a Caveat

Sodium borohydride is a cost-effective and readily available reducing agent.[3] However, its utility in one-pot reductive aminations is hampered by its ability to readily reduce both the starting ketone and the intermediate iminium ion.[2] This lack of selectivity can lead to the formation of cyclohexanol as a significant byproduct, thereby reducing the yield of the desired amine.[4]

To circumvent this, a two-step, one-pot procedure is often employed where the imine is allowed to form before the addition of NaBH_4 . [2] This approach, while effective, adds to the reaction time and complexity. Despite this drawback, under specific conditions, such as in the presence of a solid acid catalyst, high yields of the aminated product can be achieved. For instance, the reductive amination of cyclohexanone with benzylamine using NaBH_4 in the presence of a carbon-based solid acid catalyst has been reported to yield N-benzylcyclohexylamine in 90% yield in just 10 minutes at room temperature.[5]

Mechanism of Action with NaBH_4 :



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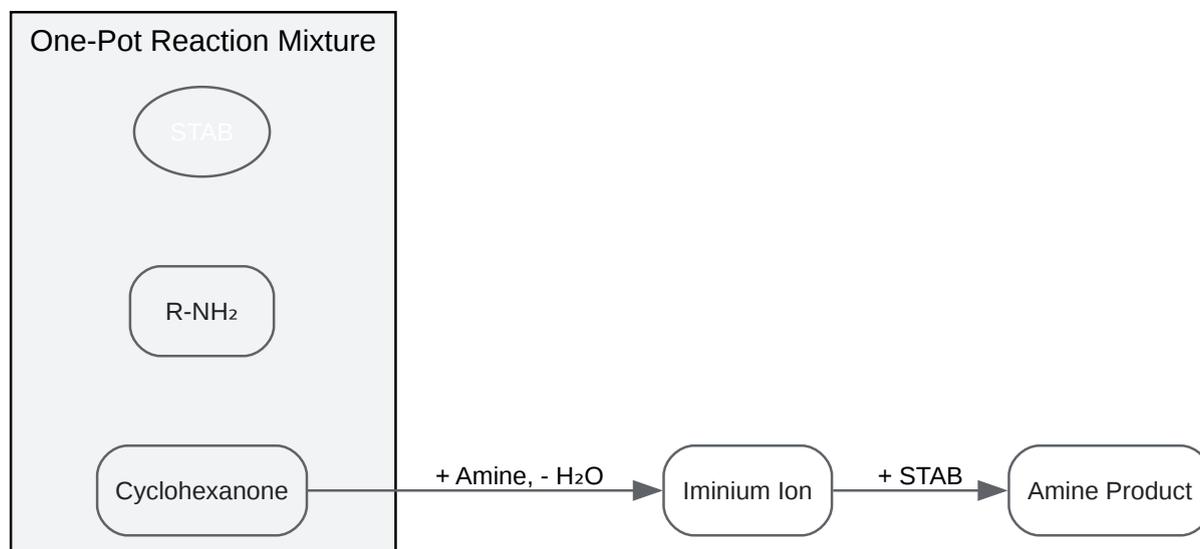
Caption: Reaction pathway for NaBH₄ reductive amination.

Sodium Triacetoxyborohydride (STAB): The Selective and Mild Reagent

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as a highly popular reagent for reductive amination due to its mildness and excellent selectivity.[6][7] The three electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less likely to reduce the starting ketone. This allows for a true one-pot reaction where the ketone, amine, and reducing agent can be mixed together from the outset.[8]

STAB is particularly effective for the reductive amination of ketones and can be used with a wide range of amines, including weakly basic and non-basic anilines.[8] In a direct comparison for the reductive amination of cyclohexanone with morpholine, STAB demonstrated superior performance over sodium cyanoborohydride, with the reaction reaching 99.8% completion in 3 hours, whereas the reaction with NaBH₃CN was only 50% complete after 23 hours.[8]

Mechanism of Action with STAB:



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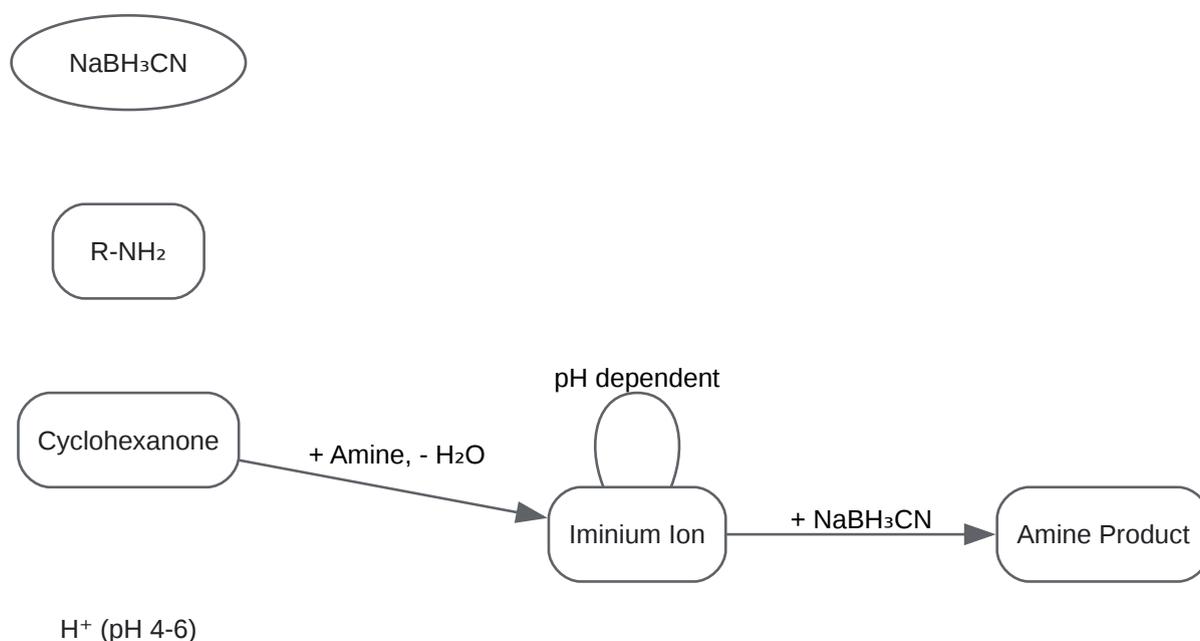
Caption: One-pot reductive amination with STAB.

Sodium Cyanoborohydride (NaBH₃CN): The pH-Dependent Reductant

Sodium cyanoborohydride is another selective reducing agent that is particularly effective under mildly acidic conditions (pH 4-6).[2] At this pH, the rate of reduction of the iminium ion is significantly faster than the reduction of the ketone.[9] This pH dependence is a key feature of NaBH₃CN; at neutral pH, it is a very slow reducing agent for ketones and aldehydes.[9]

While effective, the primary drawback of NaBH₃CN is its high toxicity and the potential for the release of hydrogen cyanide gas upon acidification.[3] This necessitates careful handling and waste disposal procedures. For many applications, the less toxic STAB has become the preferred alternative.[2]

Mechanism of Action with NaBH₃CN:



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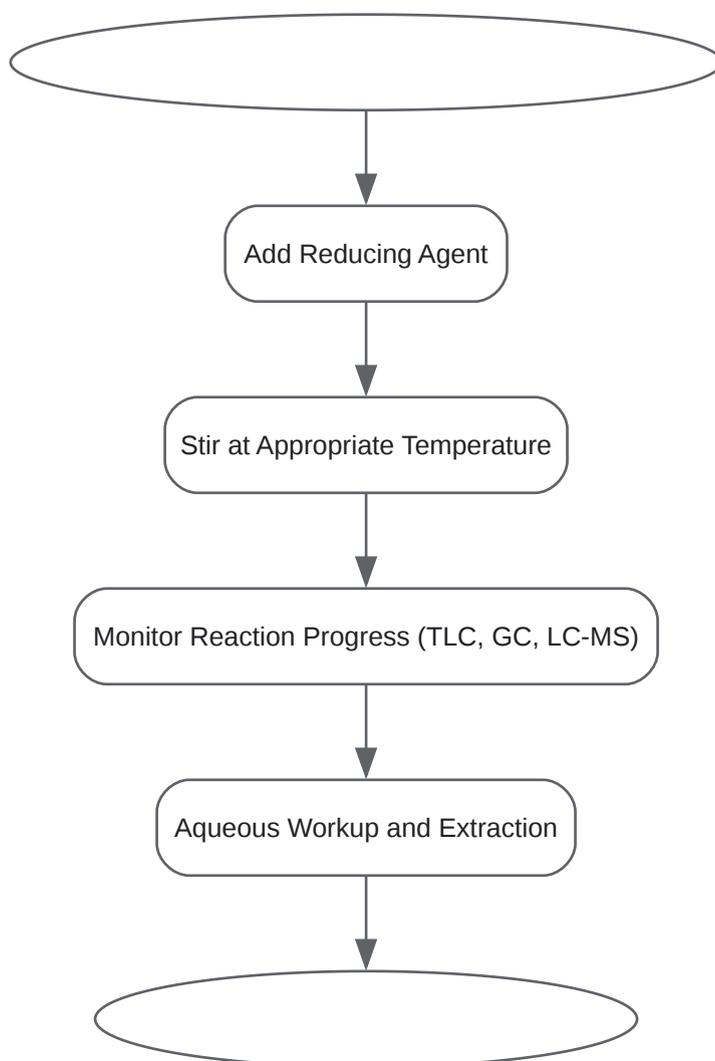
Caption: pH-dependent reductive amination with NaBH_3CN .

Catalytic Hydrogenation: The "Green" and Scalable Approach

Catalytic hydrogenation offers a highly atom-economical and environmentally friendly alternative to hydride-based reducing agents, with molecular hydrogen (H_2) as the reductant and water as the only byproduct.[10] A variety of transition metal catalysts, both homogeneous and heterogeneous, can be employed, with palladium, platinum, nickel, and rhodium being common choices.[5][11]

This method is particularly well-suited for large-scale industrial applications. The selectivity of catalytic hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, the reductive amination of cyclohexanone with benzylamine using gold supported on titania (Au/TiO_2) and ceria-titania ($\text{Au/CeO}_2/\text{TiO}_2$) catalysts under 30 bar of hydrogen at 100 °C afforded the desired N-benzylcyclohexylamine in 72% and 79% yield, respectively.[5] Similarly, the reaction with ammonia over a rhodium-nickel on silica (Rh-Ni/SiO_2) catalyst at 100 °C under 2 bar of H_2 and 4 bar of NH_3 resulted in a 99.8% conversion of cyclohexanone with 96.6% selectivity to cyclohexylamine.[11]

General Workflow for Reductive Amination:



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Caption: A generalized experimental workflow.

Performance Data Summary

The following table summarizes representative experimental data for the reductive amination of cyclohexanone with different reducing agents. It is important to note that the reaction conditions are not identical across all entries, which may influence the observed yields and reaction times.

| Reducing Agent | Amine | Catalyst /Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|-------------|-------------------------|-------------|------------|----------|-----------|-----------|
| NaBH ₄ | Benzylamine | Carbon-based solid acid | Toluene | RT | 0.17 | 90 | [5] |
| NaBH(OAc) ₃ (STAB) | Morpholine | Acetic Acid | DCE | RT | 3 | 99.8 | [8] |
| NaBH ₃ CN | Morpholine | Acetic Acid | Methanol | RT | 23 | 50 | [8] |
| H ₂ /Au/CeO ₂ /TiO ₂ | Benzylamine | - | Toluene | 100 | 4 | 79 | [5] |
| H ₂ /Rh-Ni/SiO ₂ | Ammonia | - | Cyclohexane | 100 | 5 | 96.4 | [11] |

Detailed Experimental Protocols

The following are representative, detailed protocols for the reductive amination of cyclohexanone with benzylamine using each of the discussed reducing agents.

Protocol 1: Reductive Amination using Sodium Borohydride (Two-Step, One-Pot)

- To a stirred solution of cyclohexanone (1.0 equiv) in methanol, add benzylamine (1.0 equiv).
- Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.

- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- Quench the reaction by the slow addition of water.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography if necessary.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB) (Direct, One-Pot)

- In a round-bottom flask, dissolve cyclohexanone (1.0 equiv) and benzylamine (1.1 equiv) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
[8]
- Add sodium triacetoxyborohydride (1.5 equiv) to the stirred solution in one portion.[8]
- If the reaction is sluggish, a catalytic amount of acetic acid (0.1 equiv) can be added.
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction by TLC or GC-MS. Reactions are typically complete within 1-12 hours.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with the reaction solvent.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the product as necessary (e.g., by column chromatography).

Protocol 3: Reductive Amination using Sodium Cyanoborohydride (Direct, One-Pot)

- Caution: Sodium cyanoborohydride is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Acidification can release toxic hydrogen cyanide gas.
- Dissolve cyclohexanone (1.0 equiv) and benzylamine (1.1 equiv) in methanol.
- Adjust the pH of the solution to approximately 6-7 by the addition of glacial acetic acid.
- Add sodium cyanoborohydride (1.5 equiv) to the solution.
- Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
- Once the reaction is complete, carefully quench by the slow addition of an aqueous solution of sodium bicarbonate until gas evolution ceases.
- Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Protocol 4: Catalytic Hydrogenation

- To a high-pressure reactor, add cyclohexanone (1.0 equiv), benzylamine (1.1 equiv), a suitable solvent (e.g., toluene or methanol), and the catalyst (e.g., 5 mol% Pd/C or Au/TiO₂).
- Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-30 bar).
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
- Monitor the reaction progress by analyzing aliquots via GC-MS.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

- Filter the reaction mixture to remove the catalyst.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by column chromatography or distillation if necessary.

Conclusion

The choice of reducing agent for the reductive amination of cyclohexanone is a critical decision that impacts yield, selectivity, and operational safety. Sodium triacetoxyborohydride (STAB) often represents the optimal choice for laboratory-scale synthesis due to its high selectivity, mild reaction conditions, and lower toxicity compared to sodium cyanoborohydride. Sodium borohydride remains a viable, cost-effective option, particularly when a two-step, one-pot procedure is acceptable. For large-scale industrial applications, catalytic hydrogenation is an attractive, environmentally friendly, and atom-economical method. A thorough understanding of the reactivity and limitations of each reducing agent, as presented in this guide, will enable researchers to select the most appropriate method for their specific synthetic goals.

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